Methyl (R)-2-amino-2-(4-cyanophenyl)acetate hcl
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Overview
Description
Methyl ®-2-amino-2-(4-cyanophenyl)acetate hydrochloride is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an amino group, a cyano group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-2-amino-2-(4-cyanophenyl)acetate hydrochloride typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound may involve solvent-free reactions, which are more economical and environmentally friendly. The solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the widely used methods for the preparation of cyanoacetanilides .
Chemical Reactions Analysis
Types of Reactions
Methyl ®-2-amino-2-(4-cyanophenyl)acetate hydrochloride undergoes various types of chemical reactions, including:
Condensation Reactions: The active hydrogen on C-2 of the compound can participate in condensation reactions to form a variety of heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions, particularly involving the cyano and amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl cyanoacetates, aryl or heteryl amines, and ammonium acetate. Reaction conditions often involve heating and stirring, either with or without solvents .
Major Products Formed
The major products formed from these reactions are typically heterocyclic compounds, which have diverse biological activities and potential therapeutic applications .
Scientific Research Applications
Methyl ®-2-amino-2-(4-cyanophenyl)acetate hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl ®-2-amino-2-(4-cyanophenyl)acetate hydrochloride involves its interaction with various molecular targets and pathways. The cyano and amino groups play a crucial role in its reactivity, enabling it to participate in condensation and substitution reactions that lead to the formation of biologically active compounds .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyanoacetamide derivatives, such as N-aryl or N-heteryl cyanoacetamides . These compounds share similar functional groups and reactivity patterns.
Uniqueness
Its ability to form diverse heterocyclic compounds makes it particularly valuable in synthetic chemistry and medicinal research .
Properties
Molecular Formula |
C10H11ClN2O2 |
---|---|
Molecular Weight |
226.66 g/mol |
IUPAC Name |
methyl (2R)-2-amino-2-(4-cyanophenyl)acetate;hydrochloride |
InChI |
InChI=1S/C10H10N2O2.ClH/c1-14-10(13)9(12)8-4-2-7(6-11)3-5-8;/h2-5,9H,12H2,1H3;1H/t9-;/m1./s1 |
InChI Key |
LQYJLDMVVFIQMM-SBSPUUFOSA-N |
Isomeric SMILES |
COC(=O)[C@@H](C1=CC=C(C=C1)C#N)N.Cl |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)C#N)N.Cl |
Origin of Product |
United States |
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